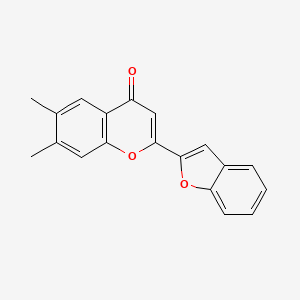

2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one

Description

2-(1-Benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one is a chromenone derivative featuring a benzofuran substituent at position 2 and methyl groups at positions 6 and 6. Chromenones (4H-1-benzopyran-4-ones) are heterocyclic compounds with a fused benzene and pyrone ring system, known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-6,7-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-7-14-15(20)10-19(22-17(14)8-12(11)2)18-9-13-5-3-4-6-16(13)21-18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEBIEWKXVUTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as anti-cancer and anti-viral agents . The compound is also used in the development of new antimicrobial agents due to its unique structural features .

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s benzofuran ring is known to interact with enzymes and receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

5,7-Dimethoxy-2-phenyl-4H-chromen-4-one (C₁₇H₁₄O₄)

- Structural Differences :

- Substituents: Phenyl group at position 2; methoxy groups at positions 5 and 7.

- Key Distinction: Methoxy groups are electron-donating via resonance, increasing polarity compared to the methyl groups in the target compound.

- Biological Activity: Chromenones with methoxy substituents exhibit antisterility and anticancer activities. The phenyl group may enhance binding to hydrophobic pockets in biological targets .

- Physicochemical Properties :

- Higher solubility in polar solvents due to methoxy groups.

- Molecular weight: 282.29 g/mol.

6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one (C₁₉H₁₈O₄)

- Structural Differences :

- Substituents: Phenethyl group (C₆H₅-CH₂-CH₂-) at position 2; methoxy groups at 6 and 7.

- Key Distinction: The phenethyl group introduces greater steric bulk and flexibility compared to the rigid benzofuran moiety.

- Physicochemical Properties: Molecular weight: 310.34 g/mol.

2-Methyl-6,7-dihydro-5H-1-benzofuran-4-one (C₉H₁₀O₂)

- Structural Differences :

- Substituents: Methyl group at position 2; dihydrobenzofuran core (saturated 6,7-positions).

- Key Distinction: The saturated dihydrofuran ring reduces aromatic conjugation, altering electronic properties.

- Safety and Handling :

2-(Cyclohexylamino)-6,7-dihydro-3-arylbenzofuran-4(5H)-ones

- Structural Differences: Cyclohexylamino group at position 2; aryl substituents at position 3.

- Synthetic Routes :

Comparative Analysis Table

*Estimated based on structural components.

Key Research Findings

Substituent Effects on Bioactivity :

- Methoxy groups (e.g., in 5,7-dimethoxy derivatives) enhance solubility and electron density, favoring interactions with polar biological targets .

- Benzofuran moieties (as in the target compound) may improve binding to aromatic-rich enzyme pockets due to extended conjugation .

Methyl groups (as in the target compound) balance lipophilicity and steric effects, making them favorable for passive diffusion across biological membranes.

Synthetic Accessibility: Chromenones and benzofuranones are often synthesized via condensation reactions, with crystallization used to purify products .

Biological Activity

2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one, a compound belonging to the chromone family, has garnered attention for its diverse biological activities. Chromones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activities associated with this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H14O3

- Molecular Weight : 278.29 g/mol

The chromone structure provides a scaffold that is conducive to various biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Phytochemistry highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .

Antioxidant Activity

The compound has demonstrated potent antioxidant properties. A comparative study assessed its efficacy against standard antioxidants like ascorbic acid and trolox. Results indicated that it effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a role in mitigating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases .

Study on Anticancer Efficacy

A notable case study involved the treatment of human breast cancer cells (MCF-7) with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to those of established chemotherapeutic agents. Histological analysis revealed increased apoptosis rates in treated cells .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Study on Antioxidant Activity

Another study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that at a concentration of 100 µg/mL, the compound exhibited an inhibition percentage of approximately 70%, significantly higher than that of control substances.

| Sample | Inhibition (%) |

|---|---|

| Ascorbic Acid | 90 |

| Trolox | 85 |

| Compound | 70 |

Q & A

Q. What are the recommended synthetic routes for 2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one, and how can reaction conditions be optimized?

The synthesis typically involves a Claisen-Schmidt condensation between a substituted benzofuran carbonyl derivative and a methyl-substituted chromenone precursor. For example, analogous flavone derivatives are synthesized by condensing substituted acetophenones with aldehydes in alkaline ethanol, followed by cyclization . Key parameters include:

- Temperature control : Reactions are often carried out at 5–10°C to minimize side products.

- Solvent selection : Ethanol or DMF is preferred for solubility and recrystallization .

- Purification : Recrystallization from ethanol or DMF yields crystals suitable for X-ray diffraction studies. Troubleshoot low yields by adjusting stoichiometry or reaction time.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- IR spectroscopy : Confirm the C=O stretch of the chromenone ring (~1630–1788 cm⁻¹) and aromatic C=C stretches (1512–1618 cm⁻¹) .

- UV-Vis spectroscopy : Bands at ~253–289 nm (λmax) indicate π→π* transitions in the conjugated chromenone-benzofuran system .

- NMR : ¹H NMR reveals methyl protons (δ ~2.0–3.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm). ¹³C NMR identifies carbonyl carbons (δ ~180–190 ppm) .

- HPLC : Purity >97% is achievable with optimized mobile phases .

Q. How is the antimicrobial activity of this compound evaluated, and what are common assay pitfalls?

- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Use positive controls (e.g., ciprofloxacin) and solvent controls .

- Pitfalls : False negatives may arise from poor solubility in aqueous media; use DMSO as a co-solvent (≤1% v/v). Ensure sterility during serial dilution to avoid contamination .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For example:

- Hydrogen bonding : Weak C–H···O and C–H···π interactions stabilize crystal packing .

- Conformational analysis : The benzofuran and chromenone rings may form dihedral angles of ~65°, influencing molecular stacking .

- Refinement : Use SHELXL for high-resolution refinement. Key parameters include R-factors (<0.05) and thermal displacement ellipsoids .

Q. How do substituent modifications (e.g., methyl groups at C6/C7) affect biological activity?

- Steric effects : Methyl groups may hinder binding to microbial enzymes, reducing activity compared to hydroxylated analogs .

- Electron-donating effects : Methyl substituents increase electron density in the chromenone ring, altering redox properties and interaction with cellular targets .

- Comparative studies : Compare MICs of 6,7-dimethyl derivatives with 6,7-dihydroxy analogs to isolate substituent effects .

Q. What analytical methods address contradictions in biological activity data across studies?

- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers.

- Standardized protocols : Ensure consistent assay conditions (e.g., inoculum size, incubation time) .

- Synchrotron spectroscopy : Use X-ray absorption near-edge structure (XANES) to probe metal-binding interactions that may explain variability .

Q. How can computational methods predict ADMET properties and guide experimental design?

- In silico tools : SwissADME or ADMETLab predict bioavailability, LogP (~3.5 for this compound), and CYP450 interactions.

- Docking studies : AutoDock Vina models interactions with targets like DNA gyrase or fungal lanosterol demethylase .

- Limitations : Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

Methodological Notes

- Crystallography : SHELX programs (SHELXL, SHELXD) are recommended for structure solution and refinement .

- Spectroscopy : Combine IR, NMR, and HRMS for unambiguous structural confirmation .

- Biological assays : Include dose-response curves and time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.